Regioisomeric Purity and SNAr Selectivity
In the target compound, the nitro group is at position 3, flanked by a fluorine at position 2 and a bromine at position 1, with the difluoromethoxy group at position 5. In the closest regioisomer (CAS 1807172-71-9), the nitro group is at position 5, the bromine at position 1, and the fluorine at position 2, while the difluoromethoxy group shifts to position 3. This positional swap changes the electronic activation pattern for SNAr: the para relationship between the nitro and the bromine/difluoromethoxy groups in the target compound directs nucleophilic attack to the para position of the nitro group, whereas the meta relationship in the regioisomer leads to a different reactive site hierarchy [1].
| Evidence Dimension | Regiochemical substitution pattern and predicted SNAr selectivity |
|---|---|
| Target Compound Data | 1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene: Nitro at C3, Br at C1, F at C2, OCHF2 at C5 |
| Comparator Or Baseline | 1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene (CAS 1807172-71-9): Nitro at C5, Br at C1, F at C2, OCHF2 at C3 |
| Quantified Difference | Different first-site SNAr activation; no direct kinetic data available but structural models predict distinct reactive sites [1]. |
| Conditions | Predicted based on standard SNAr electronic effects of nitro group orientation |
Why This Matters
Procuring the correct regioisomer is critical for synthetic routes requiring site-selective functionalization, as using the wrong isomer leads to different products or requires re-optimization of the reaction sequence.
- [1] Kuujia, 1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene Product Page, 2025. View Source
